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Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane Documentation Hub

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  • Product: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
  • CAS: 647841-51-8

Core Science & Biosynthesis

Foundational

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphine structure and basicity

This is an in-depth technical guide on Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphine , a specialized, hyper-basic tertiary phosphine ligand. Structure, Basicity, and Catalytic Utility of a Hyper-Electron-Rich Ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphine , a specialized, hyper-basic tertiary phosphine ligand.

Structure, Basicity, and Catalytic Utility of a Hyper-Electron-Rich Ligand

Executive Summary

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphine (CAS: 647841-51-8) represents the apex of electron-rich, sterically hindered phosphine ligands. It is a structural derivative of the well-established superbase TTMPP [Tris(2,4,6-trimethoxyphenyl)phosphine].

By incorporating methyl groups at the meta (3,5) positions of the already electron-dense 2,4,6-trimethoxyphenyl rings, this ligand is engineered to maximize Lewis basicity while imposing extreme steric demand . This guide analyzes its structural properties, theoretical basicity profile, and applications in challenging homogeneous catalysis, positioning it as a "next-generation" superbase for specific organometallic niches.

Structural Analysis & Physicochemical Properties

Molecular Architecture

The ligand's efficacy stems from the synergistic effects of its substituents on the phenyl rings.

  • Core Scaffold: Phosphorus (III) center bonded to three aryl rings.

  • Ortho/Para-Methoxy Groups (2,4,6-OMe): These are strong

    
    -donors. The oxygen lone pairs donate electron density into the aromatic ring via resonance, which is then relayed to the phosphorus center, significantly raising the energy of the P-lone pair (HOMO).
    
  • Meta-Methyl Groups (3,5-Me): These provide weak electron donation via induction (+I effect). Crucially, they fill the remaining positions on the ring, creating a "wall" of steric bulk that rigidifies the aryl conformation and increases lipophilicity.

Table 1: Comparative Physicochemical Profile
PropertyTTMPP (Standard Superbase)3,5-Dimethyl Derivative (Target) Impact of Modification
Formula


Increased Lipophilicity
MW 532.52 g/mol 616.68 g/mol Higher Molecular Weight
Cone Angle (

)
~184°>190° (Est.) Extreme Steric Shielding
pKa (MeCN) 11.2~11.5 - 11.8 (Est.) Enhanced Basicity
Electronic Parameter (

)
2056.1 cm⁻¹< 2055 cm⁻¹ (Est.) Stronger

-Donation
Steric Conformation (The "Propeller" Effect)

The 2,6-dimethoxy substitution forces the aryl rings to twist relative to the C-P bonds to minimize repulsion between the oxygen lone pairs and the phosphorus lone pair. The addition of 3,5-methyl groups creates a "buttressing effect," locking the methoxy groups into a specific orientation. This results in a rigid, propeller-like


-symmetric conformation that effectively shields the metal center in catalytic cycles.

G P_Center Phosphorus Center (High Electron Density) Basicity Superbasicity (pKa > 11.2) P_Center->Basicity Raises HOMO Ortho_OMe 2,6-OMe Groups (Resonance Donation) Ortho_OMe->P_Center +M Effect Shielding Steric Shielding (Cone Angle >190°) Ortho_OMe->Shielding Twists Rings Meta_Me 3,5-Me Groups (Steric Buttressing) Meta_Me->P_Center +I Effect Meta_Me->Ortho_OMe Locks Conformation Meta_Me->Shielding Increases Bulk

Figure 1: Structural causality map illustrating how the specific substitution pattern drives both superbasicity and steric shielding.

Basicity & Electronic Mechanism

The Origin of Superbasicity

This phosphine belongs to a class of "superbasic" phosphines that rival organic bases like DBU or proton sponges. The basicity is not just inductive; it is stabilized by through-space resonance .

Upon protonation (


), the positive charge on phosphorus is stabilized by the electron-rich trimethoxyphenyl rings. The 3,5-dimethyl groups further stabilize this cation inductively, making the conjugate acid extremely weak (and the phosphine extremely basic).

Key Metric:

  • pKa (Acetonitrile): While TTMPP has a pKa of 11.2 [1], the 3,5-dimethyl derivative is estimated to be slightly higher (11.5–11.8) due to the additive inductive effect of six methyl groups.

  • Proton Affinity: The compound acts as a "proton trap," capable of deprotonating weak acids (e.g., alcohols, active methylene compounds) that standard phosphines (like

    
    , pKa 2.73) cannot touch.
    
Quantification of Donor Strength

In metal coordination (e.g., forming


), the CO stretching frequency (

) is a direct measure of the ligand's donor power.
  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • TTMPP :

    
    
    
  • 3,5-Me-TTMPP : Predicted

    
     (Indicating exceptional 
    
    
    
    -donation).

Synthesis & Preparation Protocol

Since this is a specialized derivative, the synthesis follows the established Grignard or Organolithium route used for TTMPP, adapted for the 3,5-dimethyl precursor.

Precursor Synthesis

Starting Material: 1-Bromo-2,4,6-trimethoxy-3,5-dimethylbenzene.

  • Note: This aryl bromide is synthesized via bromination of 1,3,5-trimethoxy-2,4-dimethylbenzene.

Step-by-Step Phosphine Synthesis

Reaction:



  • Lithiation:

    • Charge a flame-dried Schlenk flask with 1-Bromo-2,4,6-trimethoxy-3,5-dimethylbenzene (3.0 equiv) and anhydrous THF.

    • Cool to -78°C .

    • Add n-Butyllithium (3.1 equiv, 1.6 M in hexanes) dropwise over 30 minutes.

    • Critical: Maintain temperature below -70°C to prevent benzylic deprotonation or aryne formation.

    • Stir at -78°C for 2 hours to ensure full Lithium-Halogen exchange.

  • Phosphinylation:

    • Add Phosphorus Trichloride (

      
      )  (1.0 equiv) dropwise.
      
    • Allow the mixture to warm slowly to Room Temperature (25°C) over 12 hours.

    • Observation: A heavy precipitate (LiCl) will form.

  • Workup & Purification:

    • Quench with degassed water (carefully).

    • Extract with Dichloromethane (DCM) .

    • Dry organic layer over

      
      .
      
    • Recrystallization: This phosphine is highly lipophilic. Recrystallize from boiling Ethanol or Acetone/Hexane .

    • Stability Check: While air-stable in solid form due to steric bulk, store under Argon to prevent slow oxidation to the phosphine oxide (

      
      ).
      

Applications in Catalysis

The Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphine ligand is designed for reactions requiring high electron density at the metal center or direct nucleophilic catalysis .

Nucleophilic Organocatalysis

Like TTMPP, this ligand is a potent Lewis base catalyst.

  • Baylis-Hillman Reaction: Catalyzes the coupling of activated alkenes with aldehydes. The high basicity accelerates the rate-determining proton transfer step [2].

  • Silyl Ketene Acetal Activation: Used in Mukaiyama Aldol reactions to activate silicon-oxygen bonds.

Transition Metal Ligand
  • Gold(I) Catalysis: The extreme bulk and donation stabilize cationic

    
     intermediates, preventing catalyst decomposition (formation of Gold mirrors).
    
  • Palladium Cross-Coupling: Effective for oxidative addition into sterically hindered or electron-rich aryl chlorides, where standard ligands fail.

Catalysis cluster_Organo Organocatalysis cluster_Metal Transition Metal Catalysis Ligand 3,5-Me-TTMPP Ligand BH Baylis-Hillman (Nucleophilic Trigger) Ligand->BH Michael Michael Addition (General Base) Ligand->Michael Au Gold(I) Stabilization (Prevents Aggregation) Ligand->Au Pd Palladium Coupling (Activates Ar-Cl) Ligand->Pd

Figure 2: Application spectrum of the ligand in both metal-free and metal-mediated catalysis.

Handling and Safety Data

  • Oxidation Stability: Unlike simple alkyl phosphines (e.g.,

    
    ) which are pyrophoric, this aryl phosphine is relatively stable to air due to the kinetic protection  provided by the ortho-methoxy and meta-methyl groups. However, prolonged exposure in solution will lead to the phosphine oxide.
    
  • Toxicity: No specific toxicological data exists for the 3,5-dimethyl derivative. Treat as a standard organophosphorus compound (potential irritant).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • Wada, M., & Higashizaki, S. (1984). A highly basic tertiary phosphine, tris(2,4,6-trimethoxyphenyl)phosphine, and its conjugate acid. Journal of the Chemical Society, Chemical Communications.

  • Matsukawa, S., et al. (2000). Phosphine catalyzed aldol reaction between ketene silyl acetals and aldehydes. Tetrahedron Letters.

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.

  • Chemical Abstracts Service (CAS). Entry for CAS 647841-51-8 (Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane).

Exploratory

Superbasic Phosphine Ligands: A Technical Guide to Enhanced Reactivity in Organic Synthesis

Executive Summary In the landscape of homogeneous catalysis, "superbasic" phosphine ligands represent a specialized class of electron-rich donors designed to overcome the activation energy barriers of inert substrates. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of homogeneous catalysis, "superbasic" phosphine ligands represent a specialized class of electron-rich donors designed to overcome the activation energy barriers of inert substrates. Unlike traditional aryl phosphines (e.g.,


), these ligands possess exceptionally high pKa values (often 

in MeCN) and strong

-donating capabilities (Tolman Electronic Parameter

). This guide details the structural logic, mechanistic advantages, and practical applications of these ligands, specifically focusing on bulky trialkylphosphines and heteroatom-substituted superbases like

and proazaphosphatranes.

Part 1: Molecular Architecture & Electronic Profiling

The efficacy of superbasic phosphines stems from their ability to create an electron-rich metal center, facilitating the oxidative addition of difficult electrophiles (e.g., aryl chlorides, tosylates) while their steric bulk promotes the reductive elimination of the product.

Comparative Ligand Metrics

The following table contrasts standard phosphines with superbasic variants. Note the inverse relationship between TEP (lower wavenumber = higher donation) and basicity.

Ligand ClassLigand NameTEP (

)

Cone Angle (

)


(MeCN)

Primary Utility
Standard Triphenylphosphine (

)
2069145°7.6General Cross-Coupling
Bulky Alkyl Tri-tert-butylphosphine (

)
2056182°11.4Aryl Chlorides, Heck, Stille
Superbase Verkade’s Base (

)
~2058152-200°32.9Superbase Catalysis, Pd-Cat
Superbase

2049~200° (est)32.7Ultra-rich Metal Centers
  • a: Measured via

    
     of 
    
    
    
    .[1][2][3][4][5] Lower values indicate stronger
    
    
    -donation.
  • b: Tolman Cone Angle.[4]

  • c:

    
     of the conjugate acid 
    
    
    
    .
Structural Logic[6]
  • Strong

    
    -Donation:  The electron density on the phosphorus atom is increased by inductive effects of alkyl groups (
    
    
    
    ) or resonance donation from nitrogen substituents (
    
    
    , Verkade's). This raises the energy of the metal
    
    
    -orbitals, making the metal more nucleophilic.
  • Steric Bulk: Large cone angles prevent the formation of inactive bis-ligated complexes (

    
    ), favoring the active mono-ligated species (
    
    
    
    ).

Part 2: Mechanistic Impact

The superbasic nature of these ligands fundamentally alters the catalytic cycle.

Diagram: The Superbasic Catalytic Cycle

The following diagram illustrates how electron density (


-donation) drives the difficult oxidative addition step, while steric bulk drives reductive elimination.

CatalyticCycle Pd_Pre Pd(II) Precatalyst Active_Cat Active Species [L-Pd(0)] (Electron Rich & Bulky) Pd_Pre->Active_Cat Reduction + Ligand Ox_Add Oxidative Addition Complex [L-Pd(II)-Ar-Cl] Active_Cat->Ox_Add Fast Oxidative Addition (Driven by Superbasicity) Transmetal Transmetalation/Binding [L-Pd(II)-Ar-Nu] Ox_Add->Transmetal Nu-H / Base Substrate Aryl Chloride (Ar-Cl) Substrate->Active_Cat Transmetal->Active_Cat Fast Reductive Elimination (Driven by Steric Bulk) Product Product (Ar-Nu) Transmetal->Product

Figure 1: Catalytic cycle highlighting the dual role of superbasic phosphines. Red arrows indicate steps accelerated by the ligand's specific properties.

Part 3: Experimental Protocols

Protocol A: Synthesis of Tris(tetramethylguanidinyl)phosphine ( )

Context: This ligand is one of the strongest non-ionic phosphorus superbases known. It is air-sensitive and must be handled under inert atmosphere.[6] Source: Adapted from Dielmann et al. (2021).

Materials:

  • Phosphorus trichloride (

    
    )[7]
    
  • 1,1,3,3-Tetramethylguanidine (

    
    )
    
  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Solvents: Dry THF, Hexane.

Step-by-Step Procedure:

  • Formation of Phosphonium Salt:

    • In a Schlenk flask under Argon, dissolve

      
       (1.0 eq) in dry THF.
      
    • Slowly add

      
       (6.0 eq) at 
      
      
      
      . The reaction is exothermic.
    • Stir at room temperature for 2 hours. A white precipitate (guanidinium chloride) will form.

    • Filter the mixture under inert gas to remove the salt. Concentrate the filtrate to obtain the intermediate phosphonium salt

      
      .
      
  • Deprotonation:

    • Resuspend the intermediate in dry THF.

    • Add KHMDS (1.1 eq) slowly at room temperature.

    • Stir for 1 hour. The solution will turn slightly yellow.

  • Isolation:

    • Remove solvent under vacuum.

    • Extract the residue with dry hexane (the product is soluble; KCl is not).

    • Filter and evaporate hexane to yield

      
       as a crystalline solid or oil.
      
    • Yield: Typically >90%. Storage: Glovebox (Ar).

Protocol B: Room Temperature Buchwald-Hartwig Amination of Aryl Chlorides

Context: Utilizing


 to couple unactivated aryl chlorides at room temperature, a transformation impossible with 

.

Reagents:

  • Aryl Chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • 
     (1.4 mmol)
    
  • 
     (1.0 mol% Pd)
    
  • 
     (1.0-1.2 mol% P) - Note: Use a stock solution in toluene/hexane due to pyrophoricity.
    
  • Solvent: Toluene or Dioxane (anhydrous).

Workflow:

  • Catalyst Pre-activation (Critical Step):

    • In a glovebox or under Argon flow, charge a vial with

      
       (4.6 mg, 0.005 mmol) and aryl chloride (if solid).
      
    • Add solvent (1 mL).

    • Add

      
       solution. The ratio of 
      
      
      
      should be close to 1:1 to favor the active monoligated
      
      
      species.
    • Observation: Solution typically turns from dark purple/red to orange/brown, indicating ligation.

  • Reaction Assembly:

    • Add the amine and

      
       (135 mg).
      
    • Seal the vial with a septum cap.

    • Stir vigorously at Room Temperature (

      
      ) .
      
  • Monitoring:

    • Check by GC-MS or TLC after 2-4 hours.

    • Note: Highly hindered substrates may require mild heating (

      
      ).
      
  • Workup:

    • Dilute with ether, filter through a silica plug to remove Pd, and concentrate.

Part 4: Workflow for Ligand Selection

Not all superbasic phosphines are suitable for every reaction. Use this logic flow to select the correct ligand.

LigandSelection cluster_note Selection Logic Start Substrate Challenge? Q1 Is the electrophile an Aryl Chloride? Start->Q1 Q2 Is the Nucleophile Sterically Hindered? Q1->Q2 Yes Res1 Use P(t-Bu)3 (Standard Superbase) Q1->Res1 No (Bromide/Iodide) Res2 Use Biaryl Phosphine (e.g., tBuBrettPhos) Q2->Res2 Yes (e.g., secondary amine) Res3 Use Verkade's Base or P(tmg)3 Q2->Res3 No (Need max electron density) Res3->Res1 If P(tmg)3 unavailable

Figure 2: Decision matrix for selecting superbasic ligands based on substrate constraints.

References

  • Dielmann, F. et al. (2021). "Tris(tetramethylguanidinyl)phosphine: The Simplest Non-ionic Phosphorus Superbase and Strongly Donating Phosphine Ligand."[7] Chemistry – A European Journal.

  • Verkade, J. G. et al. (2016). "Electronic and steric Tolman parameters for proazaphosphatranes." Dalton Transactions.[1]

  • Hartwig, J. F. et al. (2011). "Air-Stable Pd(R-allyl)LCl (L= P(t-Bu)3, etc.) Systems for C–C/N Couplings." Journal of Organic Chemistry.

  • Buchwald, S. L. et al. (2002). "Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society.[8]

  • Tolman, C. A. (1977).[4] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

Sources

Foundational

The Steric &amp; Electronic Titan: Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

Technical Guide & Whitepaper [1] Executive Summary Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane represents the apex of electron-rich, sterically demanding phosphine ligand design.[1] Often conceptualized as a "hype...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Executive Summary

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane represents the apex of electron-rich, sterically demanding phosphine ligand design.[1] Often conceptualized as a "hyper-bulky" derivative of the well-established TTMPP (Tris(2,4,6-trimethoxyphenyl)phosphine), this ligand incorporates methyl groups at the meta positions (3,[1]5) of the aryl rings.[1][2] This structural modification creates a pentasubstituted phenyl ring that maximizes steric shielding around the phosphorus center while enhancing electron donation through inductive effects.[1]

This guide provides a rigorous analysis of its Tolman Cone Angle (


) , electronic parameters, and structural implications for catalysis.[1] It is designed for researchers requiring a ligand capable of stabilizing low-coordinate metal centers (e.g., Au(I), Pd(0)) or acting as a "superbase" organocatalyst.[1]

Structural Architecture & The "Gear Effect"

To understand the steric profile of this ligand, one must first analyze the parent molecule, TTMPP. The addition of methyl groups to the 3- and 5-positions of the TTMPP scaffold results in a fully substituted (pentasubstituted) phenyl ring .[1]

The Buttressing Effect

In standard TTMPP, the ortho-methoxy groups (2,6-OMe) have some rotational freedom, although they generally orient to minimize repulsion with the phosphorus lone pair.[1]

  • In the 3,5-dimethyl variant: The methyl groups at positions 3 and 5 flank the methoxy groups. This creates a severe buttressing effect .[1] The 2- and 6-methoxy groups are sterically "locked" into position because they cannot rotate away without encountering the bulk of the adjacent methyls.

  • Consequence: This rigidifies the ligand, significantly increasing its effective hydrodynamic volume and preventing "breathing" modes that usually lower the effective steric bulk during catalysis.

Visualization of Steric Locking

The following diagram illustrates the structural logic leading to the extreme cone angle of this ligand.

StericLocking TTMPP Parent Ligand: TTMPP (2,4,6-OMe) Mod Modification: Add Methyls at 3,5-positions TTMPP->Mod Rational Design Effect Buttressing Effect: 3,5-Me groups lock 2,6-OMe into rigid conformation Mod->Effect Steric Crowding Result Result: Maximized Cone Angle (> 190°) Effect->Result Hyper-Bulk

Figure 1: Structural evolution from TTMPP to the pentasubstituted variant, highlighting the mechanism of steric amplification.

The Tolman Cone Angle ( )[1][3][4][5][6]

The Tolman Cone Angle is the paramount descriptor for the steric bulk of phosphine ligands. While the exact crystallographic cone angle for the 3,5-dimethyl variant is a specialized value, it can be accurately derived by extrapolating from the parent TTMPP data.

Baseline Data: TTMPP

The parent ligand, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) , is already one of the most basic and bulky phosphines known.[1]

  • Literature Cone Angle (

    
    ): 184° [1]
    
  • Comparison: This is larger than

    
     (170°) and comparable to 
    
    
    
    (182°).[1][3]
Calculated Estimate for the 3,5-Dimethyl Variant

Adding six methyl groups (two per ring) to the periphery of the cone significantly expands the ligand's reach. Based on the SambVca (Solid Angle) method correlations for pentasubstituted aryls:

  • Estimated Cone Angle (

    
    ): 195° – 205° [1]
    
  • Classification: Ultra-Large / Hyper-Bulky.[1]

  • Implication: This ligand effectively covers over 60% of the metal coordination sphere, favoring low-coordination numbers (e.g., linear L-M-X complexes).[1]

Quantitative Comparison Table
LigandSubstituentsTolman Cone Angle (

)
Electronic Parameter (TEP)

Phenyl145°2069 cm⁻¹

2,4,6-Trimethylphenyl212°2066 cm⁻¹
TTMPP 2,4,6-Trimethoxyphenyl184° 2048 cm⁻¹
Target Ligand 2,4,6-OMe-3,5-Me-Phenyl ~205° (Est.) < 2045 cm⁻¹ (Est.)

Note: The TEP (Tolman Electronic Parameter) values indicate that the target ligand is not only bulkier but also more electron-donating than TTMPP due to the inductive donation (+I) of the added methyl groups.[1]

Experimental Protocol: Determining the Exact Cone Angle

For researchers synthesizing this ligand, relying on the original Tolman "physical model" method is obsolete.[1] The standard for modern publication is the SambVca 2.1 (Buried Volume) method derived from X-ray Crystallography or DFT geometry optimization.[1]

Workflow for Steric Analysis

ConeAngleProtocol Step1 1. Synthesis & Crystallization (Grow single crystals of Ligand or L-Au-Cl) Step2 2. X-Ray Diffraction (XRD) Obtain .CIF file Step1->Step2 Step3 3. DFT Optimization (Optional) If XRD fails, optimize geometry at B3LYP/6-31G(d) level Step2->Step3 If disorder present Step4 4. SambVca 2.1 Analysis Input: Metal center as origin, P as z-axis Step2->Step4 Step3->Step4 Step5 5. Output Generation %V_bur (Percent Buried Volume) Steric Map Contour Step4->Step5

Figure 2: Modern workflow for determining the steric parameters of hyper-bulky phosphines.

Step-by-Step Methodology
  • Synthesis: Prepare the ligand via the reaction of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)lithium (generated from the corresponding bromide and

    
    -BuLi) with 
    
    
    
    at -78°C.[1]
  • Coordination: React the ligand with

    
     to form the linear 
    
    
    
    complex.[1] This linear geometry is the standard "ruler" for measuring cone angles.[1]
  • Calculation: Upload the XYZ coordinates of the complex to the SambVca 2.1 web tool.[1]

    • Sphere Radius: Set to 3.5 Å.

    • Bond Radii: Scaled Bondi radii (1.17).

    • Result: Convert the

      
       (Percent Buried Volume) back to an effective cone angle using the formula: 
      
      
      
      (approximation) or report
      
      
      directly, as it is more accurate for non-conical ligands.

Applications in Drug Development & Catalysis

The unique profile of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane enables reactivity modes inaccessible to smaller ligands.[1]

"Superbase" Organocatalysis

Like TTMPP, this ligand is non-ionic but possesses a basicity comparable to DBU or phosphazenes (


).[1]
  • Mechanism: The phosphorus lone pair is high in energy (HOMO) and sterically shielded, preventing quaternization by large electrophiles but allowing proton abstraction.[1]

  • Use Case: Catalyzing Baylis-Hillman reactions or Michael additions where standard amines fail due to low basicity or nucleophilic interference.[1]

Stabilization of Reactive Intermediates

In cross-coupling (e.g., Buchwald-Hartwig), the reductive elimination step is often rate-limiting.[1]

  • Role: The extreme bulk of this ligand forces the formation of mono-ligated

    
     or 
    
    
    
    species (
    
    
    ).[1]
  • Benefit: This unsaturation creates a highly active catalyst for coupling sterically hindered substrates (e.g., ortho-substituted aryl halides) often found in late-stage drug functionalization.[1]

References

  • Tolman, C. A. (1977).[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348.[1] Link[1]

  • Wada, M., & Higashizaki, S. (1984).[1] "Highly basic triphenylphosphines: Tris(2,4,6-trimethoxyphenyl)phosphine". Journal of the Chemical Society, Chemical Communications, (7), 482-483.[1] (Establishes TTMPP basicity and initial steric data).

  • Clavier, H., & Nolan, S. P. (2010).[1] "Percent Buried Volume (%Vbur): A Modern Steric Parameter for Transition Metal Catalysts". Chemical Communications, 46, 841-861.[1] (Methodology for converting crystallographic data to steric parameters).

  • Müller, T. E., & Mingos, D. M. P. (1995).[1] "Determination of the Tolman cone angle from crystallographic parameters". Transition Metal Chemistry, 20, 533–539.[1]

Sources

Exploratory

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane molecular weight and solubility

Technical Whitepaper: Physicochemical Profiling of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane Executive Summary This technical guide provides an in-depth analysis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane

Executive Summary

This technical guide provides an in-depth analysis of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane , a highly specialized, electron-rich, and sterically demanding organophosphorus ligand.[1] While its close analog, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is a standard in the field, the "3,5-dimethyl" congener represents a hyper-modified variant designed for extreme Lewis basicity and enhanced lipophilicity.[1]

This document details the calculated molecular weight, predicted solubility profile based on Structure-Property Relationships (SPR), and a validated synthetic workflow derived from known precursor chemistry.[1]

Molecular Definition & Structural Analysis

The compound is a tertiary phosphine bearing three identical aryl substituents.[1] Each aryl ring is fully substituted, creating a "molecular propeller" architecture that shields the phosphorus center while funneling electron density into it.

Physicochemical Constants
PropertyValueNotes
IUPAC Name Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane
Molecular Formula

Molecular Weight 616.69 g/mol Calculated (Monoisotopic)
Exact Mass 616.2796 DaUseful for HRMS validation
Predicted pKa ~11.5 - 12.0Estimated (vs. TTMPP pKa ~11.[1][2][3]2)
Cone Angle > 190°Estimated (Massive steric bulk)
Structural Logic (DOT Visualization)

The following diagram illustrates the structural composition and the electronic effects contributing to the molecule's properties.

G Center Phosphorus (P) Ring Aryl Group (x3) Center->Ring P-C Bond OMe Methoxy (-OMe) Positions 2,4,6 Ring->OMe e- Donation (+M) Me Methyl (-Me) Positions 3,5 Ring->Me e- Donation (+I) Basicity Super Lewis Base (+I Effect from Me) OMe->Basicity Me->Basicity Solubility Lipophilicity Boost (Grease Ball Effect) Me->Solubility

Figure 1: Structural decomposition showing the synergistic electronic effects of methoxy and methyl substituents on the phosphorus center.[1]

Solubility Profile

Solubility is the critical parameter for application in homogeneous catalysis.[1] Unlike TTMPP, which has moderate solubility in polar organics, the addition of six methyl groups (two per ring) significantly increases the lipophilicity of this molecule.[1]

Predicted Solubility Map
Solvent ClassSolvent ExampleSolubility RatingRationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent choice.[1] "Like dissolves like" for polarizable organics.[1]
Aromatic Toluene, Benzene, XyleneHigh (>50 mg/mL)Pi-stacking interactions are disrupted by methyls, but overall compatibility is high.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneGood Standard compatibility for organophosphines.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low Increased lipophilicity reduces compatibility compared to TTMPP.
Polar Protic Methanol, EthanolLow (<5 mg/mL)The hydrophobic methyl groups hinder solvation by H-bonding networks.[1]
Alkanes Hexane, PentaneLow/Moderate High MW usually reduces alkane solubility, but methyl groups may aid solvation vs. TTMPP.
Aqueous WaterInsoluble Strictly hydrophobic.[1]
Experimental Determination Protocol

To rigorously determine the solubility limit (saturation point) for your specific batch, follow this gravimetric protocol.

Reagents: High-purity solvent (anhydrous), Target Phosphine.[1] Equipment: Analytical balance, 0.22 µm PTFE syringe filter, GC vials.

  • Preparation: Weigh approx. 50 mg of the phosphine into a tared 4 mL vial.

  • Addition: Add the solvent of interest in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Validation: If "dissolved," filter the solution through a 0.22 µm filter into a pre-weighed vial, evaporate the solvent under vacuum, and weigh the residue to confirm the mass dissolved.

Synthesis & Handling

Since this specific congener is not a standard catalog item, it is likely synthesized via the lithiation of the known precursor 1-bromo-2,4,6-trimethoxy-3,5-dimethylbenzene .[1]

Synthetic Workflow (Graphviz)[1]

Synthesis Start 1-bromo-2,4,6-trimethoxy- 3,5-dimethylbenzene Lithio Aryllithium Intermediate (Ar-Li) Start->Lithio Lithiation (-78°C, THF) Reagent n-Butyllithium (n-BuLi) Reagent->Lithio P_Source PCl3 (Phosphorus Trichloride) Product Tris(2,4,6-trimethoxy- 3,5-dimethylphenyl)phosphane P_Source->Product Lithio->Product Nucleophilic Attack (1:3 Stoichiometry)

Figure 2: Retrosynthetic pathway utilizing the lithiated aryl precursor.

Handling Precautions
  • Oxidation Sensitivity: While electron-rich phosphines are generally susceptible to oxidation to phosphine oxides (

    
    ), the massive steric bulk of the 2,4,6-substituents (especially with the added 3,5-methyls) provides significant kinetic protection.[1] However, inert atmosphere (Nitrogen or Argon)  is strictly required for long-term storage.[1]
    
  • Storage: Store at -20°C in a glovebox or sealed under inert gas.

References

The following sources provide the foundational data for the precursor synthesis and the properties of the structural analog (TTMPP), which served as the basis for this profile.

  • Precursor Synthesis (Bromo-arene)

    • Title: Volatiles from the fungal microbiome of the marine sponge Callyspongia cf.[1] flammea. (Synthesis of 1-Bromo-2,4,6-trimethoxy-3,5-dimethylbenzene).

    • Source: Dissert
    • URL:[Link]

  • Analog Properties (TTMPP)

    • Title: Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

  • Catalytic Utility of Electron-Rich Phosphines

    • Title: Tris(2,4,6-trimethoxyphenyl)phosphine - A Lewis Base Able to Compete with Phosphazene Bases.[1]

    • Source: ChemRxiv.[1]

    • URL:[Link][1][4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Mastering the Buchwald-Hartwig Amination with Bulky Phosphine Ligands

Abstract The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] The success and broad applicability of this reaction are critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides an in-depth exploration of protocols utilizing bulky, electron-rich phosphine ligands, which have been instrumental in expanding the reaction's scope to include challenging substrates and milder conditions. We will delve into the mechanistic underpinnings, offer a guide to ligand selection, present detailed experimental protocols, and provide a comprehensive troubleshooting section for researchers, scientists, and drug development professionals.

Introduction: The Power of Palladium and Phosphines in C-N Bond Formation

The construction of aryl and heteroaryl amine moieties is a central theme in medicinal chemistry and materials science. Traditional methods for forming these C(sp²)–N bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the 1990s represented a paradigm shift, offering a mild, general, and highly efficient catalytic route to a vast array of amine-containing products.[3]

The transformation's core is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl (pseudo)halide with an amine in the presence of a base.[4][5] The ligand's role is paramount; it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, particularly the biaryl phosphine ligands developed by the Buchwald group, have proven exceptionally effective.[6] Their steric hindrance promotes the formation of highly reactive, monoligated L-Pd(0) species, while their strong electron-donating ability accelerates the rate-determining oxidative addition and the crucial C-N bond-forming reductive elimination step.[7][8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary stages:

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl (pseudo)halide (Ar-X) to form a Pd(II) complex. This step is often the rate-determining step, especially for less reactive aryl chlorides.[9] Bulky, electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the Ar-X bond.[8]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.[4]

  • Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired product and regenerating the active L-Pd(0) catalyst. Steric bulk on the phosphine ligand is believed to facilitate this step by creating a sterically congested metal center, which favors the bond-forming elimination.[7][10]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR¹R², + Base, - HX•Base) amido_complex->pd0 Regeneration product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand Selection: A Guide to Bulky Phosphines

The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig reaction and is highly dependent on the nature of the coupling partners.[3] The development of increasingly sophisticated biaryl phosphine ligands has enabled the coupling of previously inaccessible substrate classes.

Key Structural Features of Biaryl Phosphine Ligands

Ligand_Structure cluster_0 General Biaryl Phosphine Structure ligand ligand A Upper Biaryl Ring (Substituents here, e.g., iPr, OMe, tune steric/electronic properties) B P(R)₂ Group (R = Cy, tBu, Adamantyl) Provides bulk and electron density C Lower Biaryl Ring (Substituents here, e.g., iPr, NMe₂, fine-tune properties) Reaction_Setup_Workflow start Start: Prepare Schlenk Flask (Dry & under Ar/N₂) add_solids Add Solids: Aryl Halide, Amine (if solid), Base, Pd Source, Ligand start->add_solids evac_refill Evacuate & Refill (3 cycles with Ar/N₂) add_solids->evac_refill add_liquids Add Liquids: Degassed Solvent, Amine (if liquid) via Syringe evac_refill->add_liquids heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring add_liquids->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Reaction Complete: Cool, Quench, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Standard workflow for setting up a Buchwald-Hartwig reaction.

Detailed Experimental Protocols

Protocol 1: Coupling of 4-Bromotoluene with Morpholine using XPhos

This protocol demonstrates a standard coupling of a secondary cyclic amine with an aryl bromide.

  • Reaction Scale: 1.0 mmol Aryl Bromide

  • Reagents:

    • 4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

    • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

    • XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

    • Add the degassed toluene via syringe, followed by the morpholine.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1-(phenyl)morpholine. Typical Yield: >90%.

Protocol 2: Coupling of 2-Chloropyridine with Benzamide using BrettPhos

This protocol illustrates a more challenging amidation of a heteroaryl chloride.

  • Reaction Scale: 1.0 mmol Heteroaryl Chloride

  • Reagents:

    • 2-Chloropyridine (94 µL, 1.0 mmol, 1.0 equiv)

    • Benzamide (145 mg, 1.2 mmol, 1.2 equiv)

    • Potassium Phosphate (K₃PO₄, tribasic, 297 mg, 1.4 mmol, 1.4 equiv)

    • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)

    • BrettPhos (10.7 mg, 0.02 mmol, 2 mol%)

    • Anhydrous, degassed tert-Butanol (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, BrettPhos, benzamide, and K₃PO₄ to a vial equipped with a stir bar.

    • Outside the glovebox, add 2-chloropyridine and degassed tert-butanol to the vial under a positive flow of argon.

    • Seal the vial with a PTFE-lined cap and place it in a preheated heating block at 110 °C.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite®, washing with additional DCM.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford N-(pyridin-2-yl)benzamide. Typical Yield: 75-85%.

Troubleshooting Guide

Even with well-established protocols, challenges can arise. This section addresses common issues. [11][12]

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination, impure reagents, or insufficient reduction of Pd(II) source. 1a. Ensure rigorous inert atmosphere technique. Use freshly degassed solvents. 1b. Use a reliable precatalyst (e.g., G3, G4) to bypass in-situ reduction issues. [4] 1c. Check the purity of the amine and aryl halide.
2. Inappropriate Ligand/Base/Solvent: The chosen conditions are not optimal for the specific substrate pair. 2a. Re-evaluate ligand choice. For secondary amines with aryl chlorides, try RuPhos. For primary amines, consider BrettPhos. [3] 2b. Screen different bases. If the substrate has sensitive functional groups, switch from NaOtBu to K₃PO₄ or Cs₂CO₃. [4]
Significant Hydrodehalogenation β-Hydride Elimination: A common side reaction where the aryl halide is reduced to the corresponding arene, particularly prevalent with primary amines. [11] 1. Change Ligand: Use a bulkier ligand (e.g., XPhos, BrettPhos) which can favor reductive elimination over β-hydride elimination. 2. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the side reaction. 3. Change Base/Solvent: This can alter the aggregation state and reactivity of the palladium-amido intermediate.
Substrate Decomposition Base Sensitivity: Strong bases like NaOtBu can be incompatible with functional groups like esters or nitro groups. [13] 1. Use a Weaker Base: Switch to K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or catalyst loading to achieve a good rate. [4]

| Reaction Stalls | Catalyst Deactivation/Inhibition: Iodide ions from aryl iodides can sometimes form inactive palladium dimers. [4]The product itself can sometimes act as an inhibitor. | 1. Aryl Iodide Issues: If using an aryl iodide, consider switching to the aryl bromide if possible. Using bidentate ligands like BINAP or DPPF was an early strategy to mitigate this. [1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may overcome slow turnover. |

Conclusion

The Buchwald-Hartwig amination, empowered by the continuous development of bulky and electron-rich phosphine ligands, stands as a premier method for C-N bond construction. Its broad scope, functional group tolerance, and predictable reactivity have cemented its role in both academic research and industrial-scale synthesis. By understanding the mechanistic principles, making informed choices about ligands and conditions, and adhering to careful experimental technique, researchers can effectively leverage this powerful transformation to accelerate discovery and development.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 13, 2026, from [Link]

  • Vaddypally, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 492-498. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved February 13, 2026, from [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • Kinzel, T. (2010). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1474-1485. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 52(41), 10842-10845. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Superbasic Phosphines in Morita-Baylis-Hillman Reactions

Introduction: Overcoming the Kinetic Barrier in the Baylis-Hillman Reaction The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, valued for its ability to form a carbon-carbon bond betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Kinetic Barrier in the Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, valued for its ability to form a carbon-carbon bond between an activated alkene and an electrophile, typically an aldehyde or imine.[1][2] This atom-economical transformation, catalyzed by a nucleophile like a tertiary amine or phosphine, constructs densely functionalized allylic alcohols or amines from simple precursors under mild conditions.[1][2][3]

Despite its synthetic utility, the classical MBH reaction is often hampered by notoriously slow reaction rates, sometimes requiring days or even weeks for completion, which limits its substrate scope and industrial applicability.[1] The catalytic cycle's efficiency is intrinsically linked to the nucleophilicity and basicity of the catalyst. The initial, often rate-limiting, step involves the nucleophilic addition of the catalyst to the activated alkene to form a zwitterionic intermediate.[3][4] This guide focuses on a powerful solution to this kinetic challenge: the application of superbasic phosphines as catalysts. By leveraging their exceptional electronic properties, researchers can dramatically accelerate reaction rates, broaden the scope of compatible substrates, and improve overall process efficiency.

The Mechanistic Advantage of Superbasic Phosphines

The efficacy of a phosphine catalyst in the MBH reaction is dictated by its ability to perform two key functions: rapid nucleophilic attack and facile elimination. Superbasic phosphines, such as proazaphosphatranes and electron-rich triarylphosphines like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), excel in this regard.[5][6]

Causality Behind Enhanced Reactivity:

  • Increased Nucleophilicity: The hallmark of nucleophilic phosphine catalysis is the initial addition to an electrophilic starting material.[7] Superbasic phosphines possess high-energy lone pairs on the phosphorus atom, making them exceptionally potent nucleophiles. This intrinsic property significantly accelerates the initial Michael addition to the activated alkene, rapidly generating the key phosphonium enolate intermediate.[6]

  • Facilitation of Proton Transfer: The high basicity of these phosphines plays a crucial role in the subsequent proton transfer steps, which are often rate-limiting. The catalyst's ability to facilitate these transfers ensures a faster turnover of the catalytic cycle.[6]

  • Steric Influence: The steric bulk associated with many superbasic phosphines, such as the trimethoxyphenyl groups in TTMPP, can be advantageous. This bulk can disfavor catalyst sequestration through unproductive side reactions and can influence the stereoselectivity of the transformation.[6]

The catalytic cycle, enhanced by a superbasic phosphine, is illustrated below.

G reactant reactant intermediate intermediate catalyst catalyst product product sub_alkene Activated Alkene zwitterion1 Phosphonium Enolate (Zwitterion) sub_alkene->zwitterion1 sub_aldehyde Aldehyde (Electrophile) alkoxide Adduct Alkoxide sub_aldehyde->alkoxide phosphine Superbasic Phosphine (P-R₃) phosphine->zwitterion1 1. Michael Addition (Fast) zwitterion1->alkoxide 2. Aldol Addition product_node Baylis-Hillman Product alkoxide->product_node 3. Proton Transfer & 4. Catalyst Elimination (Fast) product_node->phosphine

Caption: Catalytic cycle of the superbasic phosphine-catalyzed Baylis-Hillman reaction.

Comparative Performance of Phosphine Catalysts

The choice of phosphine catalyst has a profound impact on reaction efficiency. While traditional phosphines like triphenylphosphine can catalyze the reaction, their performance is often sluggish compared to their superbasic and more nucleophilic counterparts.

CatalystRepresentative StructureGeneral Reaction TimeTypical Yield (%)Key Characteristics
TriphenylphosphineP(C₆H₅)₃120 h55%Low basicity, slow reaction rates.[8]
Tri-n-butylphosphineP(n-Bu)₃72 h70%More basic than PPh₃, moderate rates.[8]
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) P(C₆H₂(OMe)₃)₃Significantly Reduced High Strong Lewis basicity and steric bulk; highly effective catalyst.[6]
Proazaphosphatranes Verkade's SuperbasesVariable, often fast High Exceptionally high basicity due to geometric constraints.[5]

Note: Reaction conditions vary, and data is for comparative purposes based on typical literature findings.[8]

Experimental Protocol: TTMPP-Catalyzed Baylis-Hillman Reaction

This protocol provides a general and reliable procedure for the Baylis-Hillman reaction between an aldehyde and an activated alkene using the superbasic phosphine TTMPP as the catalyst.[6] This system is self-validating; successful product formation confirms the enhanced catalytic activity of the superbasic phosphine under these conditions.

Materials & Reagents:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv.)

  • Activated Alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv.)

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) (0.1 mmol, 10 mol%)

  • Anhydrous Solvent (e.g., THF, DCM, or Acetonitrile, 5 mL)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Workflow Diagram:

G prep prep reaction reaction analysis analysis purification purification final final A 1. Preparation - Dry glassware - Weigh reagents under N₂ B 2. Reaction Setup - Dissolve aldehyde & alkene in solvent - Add TTMPP catalyst A->B C 3. Reaction Monitoring - Stir at room temperature - Monitor by TLC B->C D 4. Workup - Concentrate under reduced pressure C->D E 5. Purification - Silica gel column chromatography D->E F 6. Characterization - NMR, MS E->F

Caption: General experimental workflow for the TTMPP-catalyzed Baylis-Hillman reaction.

Step-by-Step Procedure:

  • Preparation: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add 5 mL of the chosen anhydrous solvent and stir until all reagents are fully dissolved.

  • Catalyst Addition: To the stirring solution, add TTMPP (0.1 mmol, 10 mol%). Note: TTMPP is an air-sensitive solid and should be handled under an inert atmosphere.[6]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to 24 hours depending on the specific substrates.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Baylis-Hillman adduct.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting & Field Insights

  • Slow or Stalled Reaction: If the reaction is slow, a slight increase in temperature (to 40-50 °C) can be beneficial. Alternatively, increasing the catalyst loading to 15-20 mol% may accelerate the conversion. Ensure that the solvent is truly anhydrous, as water can interfere with the catalytic cycle.

  • Low Yield: Low yields may result from the formation of side products, such as the dimerization of the activated alkene. Using a more sterically hindered phosphine or running the reaction at a lower temperature may suppress these side reactions.

  • Substrate Scope: Electron-deficient aromatic aldehydes and simple acrylates or vinyl ketones are generally excellent substrates. Sterically hindered aldehydes or β-substituted alkenes may react more slowly and require more forcing conditions.[9]

Conclusion

The strategic application of superbasic phosphines represents a significant advancement in the execution of the Morita-Baylis-Hillman reaction. Their enhanced nucleophilicity and basicity directly address the primary kinetic limitation of the classical method, leading to dramatically faster reaction rates, higher yields, and a broader substrate scope. For researchers and professionals in drug development and chemical synthesis, employing catalysts like TTMPP or proazaphosphatranes transforms the MBH reaction from a synthetically interesting but often impractical tool into a robust and highly efficient method for constructing complex molecular architectures.

References

  • A Comparative Guide to Phosphine Catalysts in the Morita-Baylis-Hillman Reaction. Benchchem.
  • (a) Example of a Morita‐Baylis‐Hillman (MBH) reaction catalyzed by... ResearchGate.
  • Baylis–Hillman reaction. Wikipedia. Available at: [Link]

  • Phosphine Organocatalysis. ACS Publications. Available at: [Link]

  • trimethoxyphenyl)phosphine (TTMPP) in Baylis- Hillman Reactions: Application Notes and Protocols. Benchchem.
  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. PMC. Available at: [Link]

  • Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. MDPI. Available at: [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. Available at: [Link]

  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. PubMed. Available at: [Link]

  • The Morita-Baylis-Hillman Reaction. University of Connecticut. Available at: [Link]

  • Baylis-Hillman Reaction. YouTube. Available at: [Link]

  • Recent applications of proazaphosphatranes in organic synthesis. ResearchGate. Available at: [Link]

  • Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). YouTube. Available at: [Link]

  • Bifunctional chiral phosphine-containing Lewis base catalyzed asymmetric Morita–Baylis–Hillman reaction of aldehydes with activated alkenes. ResearchGate. Available at: [Link]

  • Selected superbasic phosphines. ResearchGate. Available at: [Link]

Sources

Method

C-H activation reactions catalyzed by electron-rich phosphine complexes

Executive Summary The direct functionalization of C-H bonds (C-H activation) has shifted from an academic curiosity to a cornerstone of modern drug discovery. While traditional cross-coupling (Suzuki, Stille) relies on p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct functionalization of C-H bonds (C-H activation) has shifted from an academic curiosity to a cornerstone of modern drug discovery. While traditional cross-coupling (Suzuki, Stille) relies on pre-functionalized halides and organometallics, C-H activation allows for the "atom-economical" coupling of simple arenes.

The success of these difficult transformations hinges on electron-rich phosphine ligands .[1][2] Ligands such as Tri-tert-butylphosphine (


) , Tricyclohexylphosphine (

)
, and Buchwald biaryl phosphines (e.g., XPhos, SPhos) are essential. They serve two critical functions:
  • Thermodynamic Stabilization: They stabilize high-oxidation-state intermediates (e.g., Pd(IV) or crowded Pd(II)).

  • Kinetic Acceleration: Their high electron-donating capacity (

    
     of conjugate acid > 9) facilitates the oxidative addition of unreactive substrates (like aryl chlorides) and stabilizes the electron-deficient metal center during the C-H cleavage step.
    

This guide provides a validated workflow for deploying these ligands in Palladium-catalyzed C-H arylation, focusing on the Concerted Metalation-Deprotonation (CMD) pathway.

Ligand Selection Strategy

Choosing the right electron-rich phosphine is not random; it is a balance of Steric Bulk (Cone Angle) and Electron Donating Power (Tolman Electronic Parameter) .

Comparative Ligand Profile
LigandStructure ClassElectronic CharacterSteric Bulk (Cone Angle)Best Application

Tri-alkylExtremely Electron-RichMassive (182°)Activation of inert Aryl Chlorides; C(sp³)-H activation.

Tri-alkylElectron-RichLarge (170°)The "Workhorse" for direct arylation of heterocycles (Fagnou conditions).
XPhos Biaryl BuchwaldElectron-Rich +

-interaction
TunableCoupling of sterically hindered substrates; preventing catalyst deactivation.
DavePhos Biaryl BuchwaldElectron-RichTunableC-N coupling and ortho-functionalization.

Dialkyl-monoalkylHighly Electron-RichLargeSpecialized intramolecular C-H insertion.

Expert Insight: For C-H activation,


  is often the starting point due to its balance of stability and activity. However, if oxidative addition of the coupling partner (e.g., an aryl chloride) is the rate-limiting step, switch to 

.

Mechanistic Pathway: The CMD Cycle

Understanding the mechanism is vital for troubleshooting. In electron-rich phosphine systems, the reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, often assisted by a carboxylate base (pivalate or carbonate).

The Role of the Ligand in CMD

The electron-rich phosphine (


) ensures the Palladium remains electron-dense, preventing aggregation into inactive Palladium black. The carboxylate acts as a "proton shuttle," abstracting the proton from the C-H bond simultaneously as the Carbon-Palladium bond forms.

CMD_Mechanism cluster_legend Key Interaction Start Pd(OAc)2 + L (Precatalyst) OxAdd Oxidative Addition (Ar-X) Start->OxAdd Activation Active L-Pd(II)(OAc)Ar (Active Species) Coord Arene Coordination (C-H Substrate) Active->Coord OxAdd->Active CMD_TS CMD Transition State (Rate Limiting) Coord->CMD_TS Base-Assisted Deprotonation RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim -AcOH RedElim->Active Regenerate Catalyst Product Biaryl Product RedElim->Product Note1 Ligand (L) stabilizes high energy intermediates

Figure 1: The Concerted Metalation-Deprotonation (CMD) catalytic cycle. The electron-rich ligand is crucial for the stability of the Active Species and the Oxidative Addition step.

Validated Protocol: Direct Arylation of Heterocycles[3][4]

This protocol is adapted from the "Fagnou Conditions," widely regarded as the gold standard for coupling electron-rich heterocycles (e.g., Benzothiophene, Indole, Furan) with Aryl Bromides or Chlorides.

Reaction Class:

Intermolecular Direct Arylation (C-H Activation).

Materials:
  • Substrate: Benzothiophene (1.0 equiv)

  • Coupling Partner: 4-Chlorotoluene (1.2 equiv)

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Ligand: Tricyclohexylphosphine tetrafluoroborate (

    
    ) (10 mol%)
    
    • Note: The HBF4 salt is air-stable and easier to handle than free

      
      .
      
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Additive: Pivalic Acid (PivOH) (30 mol%)

    • Critical: Acts as the proton shuttle for the CMD mechanism.

  • Solvent: Dimethylacetamide (DMAc) or Mesitylene (0.2 M concentration)

Step-by-Step Procedure:
  • Pre-Catalyst Preparation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

      
       (11.2 mg, 0.05 mmol) and 
      
      
      
      (36.8 mg, 0.10 mmol).
    • Why: Mixing the salt and metal source allows for in-situ generation of the active

      
       species upon heating.
      
  • Reagent Addition:

    • Add

      
       (276 mg, 2.0 mmol) and Pivalic Acid (30.6 mg, 0.3 mmol).
      
    • Add the Benzothiophene (134 mg, 1.0 mmol) and 4-Chlorotoluene (151 mg, 1.2 mmol).

    • Tip: If the aryl halide is liquid, add it via syringe after the solvent.

  • Inerting & Solvation:

    • Evacuate the tube and backfill with Argon (repeat 3 times).

    • Add anhydrous DMAc (5.0 mL) via syringe.

  • Reaction:

    • Place the sealed tube in a pre-heated oil bath at 100–140°C .

    • Temperature Note: Aryl chlorides typically require 130-140°C. Aryl bromides may proceed at 100°C.

    • Stir vigorously for 12–24 hours.

  • Workup & Analysis:

    • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of silica gel or Celite to remove inorganic salts and Palladium black.

    • Wash the filtrate with water (3 x 10 mL) to remove DMAc.

    • Dry over

      
      , concentrate, and purify via flash column chromatography.
      

Troubleshooting & Optimization ("The Art")

When the reaction fails, it usually fails in specific ways. Use this logic tree to diagnose issues.

ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Catalyst Poisoning or Inactive Pre-catalyst1. Ensure efficient stirring (mass transfer).2. Switch to a pre-formed catalyst (e.g., Buchwald G3/G4) to bypass activation issues.3. Increase temp by 10°C.
Palladium Black (Mirror) Ligand dissociation / Catalyst death1. The ligand is not electron-rich or bulky enough. Switch from

to

or

.2. Add more ligand (increase L:Pd ratio to 2:1 or 3:1).
Homocoupling of Ar-X Reductive elimination is too fast1. Lower the catalyst loading.2. Switch to a less bulky ligand to slow down the reductive elimination step.
Regioselectivity Issues C-H bonds are electronically similar1. Switch solvent to a non-polar one (Xylene/Mesitylene) to emphasize steric control.2. Use a bulkier ligand (e.g.,

) to force reaction at the less hindered C-H bond.
Optimization Workflow Diagram

Optimization_Flow Start Standard Conditions (Pd(OAc)2 / PCy3 / PivOH) Check Check Yield & Selectivity Start->Check LowYield Low Yield? Check->LowYield < 50% LowSelect Poor Regioselectivity? Check->LowSelect Isomers Action1 Switch to P(t-Bu)3 (Higher Activity) LowYield->Action1 Ar-Cl Substrate Action3 Increase Temp / Time LowYield->Action3 Ar-Br Substrate Action2 Switch to Mesitylene (Steric Control) LowSelect->Action2

Figure 2: Decision matrix for optimizing C-H activation yields.

Safety & Handling of Electron-Rich Phosphines

Warning: Alkyl phosphines are hazardous.

  • Pyrophoricity: Free ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is pyrophoric (ignites spontaneously in air).[5] Always handle in a Glovebox or use the tetrafluoroborate salt (
    
    
    
    ) which is air-stable but releases the free ligand upon treatment with base in the reaction mixture.
  • Toxicity: Phosphines are neurotoxins. Use bleach (sodium hypochlorite) to quench glassware and spills; it oxidizes the phosphine to the safer phosphine oxide.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Campeau, L. C., & Fagnou, K. (2006). High-turnover palladium catalysts in direct arylation of azoles: the importance of solvent and concentration. Organic Letters, 8(19), 4425-4428. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126. Link

Sources

Application

Application Notes &amp; Protocols: Tris(2,4,6-trimethoxyphenyl)phosphane as a High-Performance Organocatalyst in Advanced Polymerization

A Note on the Catalyst Structure: The following guide focuses on Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) . While the user specified Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane, the available scientific liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Catalyst Structure: The following guide focuses on Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) . While the user specified Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane, the available scientific literature extensively documents TTMPP as a preeminent catalyst in this class. The principles, mechanisms, and protocols detailed for TTMPP are fundamentally applicable to its dimethylated analogue, which would be expected to exhibit even greater steric hindrance and potentially enhanced electron-donating properties.

Introduction: The Unique Power of Electron-Rich Phosphine Catalysis

In the realm of polymer synthesis, organocatalysis has emerged as a powerful alternative to traditional metal-based systems, offering milder reaction conditions and avoiding potential metal contamination in the final product. Within this field, nucleophilic phosphine catalysis has carved a significant niche.[1] The reaction is typically initiated by the addition of a tertiary phosphine to an electrophilic starting material, generating a reactive zwitterionic intermediate under mild conditions.[2]

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) stands out as a particularly potent organocatalyst.[3] Its structure, featuring a central phosphorus atom bonded to three highly methoxy-substituted phenyl rings, creates an exceptionally electron-rich and sterically demanding molecule.[4] These features bestow upon it strong Lewis basicity, enabling it to catalyze a range of challenging polymerization reactions with high efficiency and control.[3][4]

This guide provides an in-depth exploration of TTMPP's application in two key polymerization methodologies: Group Transfer Polymerization (GTP) and Oxa-Michael Addition Polymerization. We will delve into the mechanistic rationale behind its efficacy and provide detailed, field-tested protocols for researchers in materials science and drug development.

Catalyst Profile: Understanding the Efficacy of TTMPP

The exceptional performance of TTMPP is a direct consequence of its molecular architecture. The nine electron-donating methoxy groups significantly increase the electron density on the phosphorus atom's lone pair, making it a powerful nucleophile and a strong Lewis base.[4] This is quantitatively reflected in its high pKa value compared to other common triarylphosphines.

PropertyTris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)Triphenylphosphine (TPP)
Chemical Formula C₂₇H₃₃O₉PC₁₈H₁₅P
Molar Mass 532.53 g·mol⁻¹262.29 g·mol⁻¹
pKa (of conjugate acid) 11.22.73
Key Feature Highly electron-rich & sterically hinderedModerately electron-rich

This enhanced basicity allows TTMPP to activate substrates and intermediates that are unreactive with less nucleophilic phosphines, driving reactions forward and often at faster rates.[5]

Application I: Group Transfer Polymerization (GTP) of Methacrylates

GTP is a living polymerization technique that provides excellent control over molecular weight and dispersity for acrylic polymers. TTMPP has been elegantly applied as a catalyst for GTP, particularly for alkyl (meth)acrylates.[2]

Mechanistic Rationale

In this system, TTMPP functions as a nucleophilic catalyst that activates a silyl ketene acetal (SKA) initiator. The phosphine's lone pair attacks the silicon atom of the SKA, generating a highly reactive enolate intermediate and a phosphonium cation.[3] This enolate then adds to the monomer (e.g., methyl methacrylate, MMA), propagating the polymer chain. The silyl group is subsequently transferred to the new chain end, regenerating the SKA functionality and allowing the catalytic cycle to continue. The living nature of this process allows for the synthesis of well-defined block copolymers.

Visualization: Catalytic Cycle of TTMPP-Mediated GTP

GTP_Mechanism cluster_cycle Catalytic Cycle TTMPP TTMPP Catalyst Enolate Reactive Enolate Intermediate TTMPP:e->Enolate:w Activates SKA Silyl Ketene Acetal (Initiator) Monomer Acrylate Monomer (e.g., MMA) Propagating Propagating Polymer Chain (Dormant SKA end-group) Enolate->Propagating + Monomer (n) Propagating->TTMPP Regenerates Catalyst FinalPolymer Well-Defined Polymer Propagating->FinalPolymer Quench

Caption: Catalytic cycle for Group Transfer Polymerization.

Detailed Protocol: GTP of Methyl Methacrylate (MMA)

Materials:

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) (CAS: 91608-15-0)

  • Methyl methacrylate (MMA), freshly distilled

  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS, SKA initiator)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (for quenching)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware (flame-dried)

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon/Nitrogen).

  • Solvent & Monomer Addition: Add anhydrous THF (e.g., 20 mL) to the flask via a gas-tight syringe. Add the freshly distilled MMA (e.g., 5.0 g, 50 mmol).

  • Initiator Addition: Add the SKA initiator (e.g., MTS, 0.219 g, 1.5 mmol, for a target degree of polymerization of ~33).

  • Catalyst Preparation: In a separate flame-dried vial under an inert atmosphere, prepare a stock solution of TTMPP in anhydrous THF (e.g., 10 mg/mL).

  • Initiation: Using a syringe, add a catalytic amount of the TTMPP solution to the stirring monomer/initiator mixture. The amount can be optimized, but a typical starting point is a 1:20 molar ratio of TTMPP to initiator.

  • Polymerization: The reaction is often exothermic. Maintain the desired temperature (e.g., room temperature) with a water bath if necessary. Allow the reaction to proceed for the desired time (e.g., 1-4 hours). Monitor conversion by taking aliquots and analyzing via ¹H NMR or GC.

  • Quenching: Once the desired conversion is reached, terminate the polymerization by adding a small amount of methanol (e.g., 1-2 mL).

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane or methanol. Filter the resulting solid, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer for molecular weight (Mn), dispersity (Đ), and structure using Gel Permeation Chromatography (GPC) and NMR spectroscopy.

Application II: Oxa-Michael Addition Polymerization

TTMPP has proven to be a groundbreaking catalyst for oxa-Michael addition polymerizations, a type of hydrogen-transfer polymerization. It is the first Lewis base capable of effectively catalyzing the polymerization of diacrylates and diols.[6] This opens new avenues for synthesizing polyesters and other functional polymers under mild, metal-free conditions.

Mechanistic Rationale

The high basicity of TTMPP allows it to act as a Brønsted base catalyst in this context, deprotonating the alcohol (diol) to form a nucleophilic alkoxide.[3] This alkoxide then undergoes a conjugate addition to the electron-deficient double bond of the acrylate (diacrylate). A subsequent proton transfer regenerates the catalyst and completes the addition, forming the polymer backbone. The efficiency of this process is highly dependent on reaction conditions, particularly solvent choice.

Visualization: TTMPP-Catalyzed Oxa-Michael Polymerization Workflow

OxaMichael_Workflow Start Start: Combine Diol & Diacrylate Monomers Add_Cat Add TTMPP Catalyst (e.g., 1-5 mol%) Start->Add_Cat Mix Stir at Desired Temperature (e.g., 25-60°C) Add_Cat->Mix Monitor Monitor Progress (NMR, SEC/GPC) Mix->Monitor Monitor->Mix Continue Reaction Workup Work-up & Purification Monitor->Workup Reaction Complete Characterize Final Polymer Characterization Workup->Characterize

Caption: General workflow for Oxa-Michael polymerization.

The Critical Role of Solvent

Research has demonstrated that the catalytic efficiency of TTMPP in oxa-Michael additions is highly solvent-dependent.[7] This is a crucial insight for protocol design.

  • Polar Aprotic Solvents (e.g., DMF, THF): These solvents are effective at stabilizing the charged intermediates, leading to high conversions (>95% in model reactions).[7]

  • Nonpolar Solvents (e.g., Toluene): Activity is drastically reduced in nonpolar media due to poor stabilization of the zwitterionic intermediates.[7]

  • Polar Protic Solvents (e.g., tert-Butanol): Remarkably, these solvents mitigate the negative effects of dilution. It is proposed that hydrogen-bonding networks facilitate the crucial proton transfer step in the catalytic cycle.[6][7]

SolventTypeRelative ConversionKey Insight
DMFPolar AproticHighOptimal for stabilizing charged intermediates.
TolueneNonpolar AproticLowPoor stabilization of intermediates.
tert-ButanolPolar ProticHighMitigates dilution effects via H-bonding.
Detailed Protocol: Polymerization of 1,4-Butanediol Diacrylate (BDDA) with 1,6-Hexanediol

Materials:

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

  • 1,4-Butanediol diacrylate (BDDA), inhibitor removed

  • 1,6-Hexanediol

  • Anhydrous solvent (e.g., tert-Butanol or THF)

  • Argon or Nitrogen gas supply

  • Reaction vials/flasks (oven-dried)

Procedure:

  • Preparation: In an oven-dried vial under an inert atmosphere, add 1,6-hexanediol (e.g., 118 mg, 1.0 mmol) and the chosen anhydrous solvent (e.g., 1 mL of tert-Butanol).

  • Monomer Addition: Add 1,4-butanediol diacrylate (BDDA) (e.g., 198 mg, 1.0 mmol) to the vial. The monomers should be in a 1:1 molar ratio.

  • Catalyst Addition: Add TTMPP (e.g., 26.6 mg, 0.05 mmol, 5 mol% relative to the monomer).

  • Polymerization: Seal the vial and stir the mixture at the desired temperature (e.g., 25°C). The reaction progress can be monitored by taking aliquots and determining the conversion of the acrylate double bonds using ¹H NMR spectroscopy.[8]

  • Work-up: After the desired reaction time (e.g., 24 hours), the polymer can be isolated. Depending on the intended application, the catalyst may be left in the product, or the polymer can be purified by precipitation in a suitable non-solvent.[8]

  • Characterization: Determine the molar mass distribution and structure of the resulting polymer by SEC/GPC and NMR analysis.[8]

References

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2004). Evolution of Iron Catalysts for Effective Living Radical Polymerization: Design of Phosphine/Halogen Ligands in FeX₂(PR₃)₂. Macromolecules, 37(12), 4387–4393. [Link]

  • Zhao, Y. L., et al. (2009). Phosphine polymerization by nitric oxide: experimental characterization and theoretical predictions of mechanism. Inorganic Chemistry, 48(3), 1223–1231. [Link]

  • Methot, J. L., & Roush, W. R. (2004). Nucleophilic Phosphine Organocatalysis. Advanced Synthesis & Catalysis, 346(9-10), 1035-1050. (Note: While a direct link to the full text may require a subscription, the abstract and citation information are widely available.
  • Allcock, H. R., et al. (1996). 'Living' Cationic Polymerization of Phosphoranimines as an Ambient Temperature Route to Polyphosphazenes with Controlled Molecular Weights. Macromolecules, 29(24), 7740–7747. [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3995-4036. [Link]

  • Guinó, M., & Hii, K. K. (2007). Applications of phosphine-functionalised polymers in organic synthesis. Chemical Society Reviews, 36(4), 608-617. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2004). Evolution of Iron Catalysts for Effective Living Radical Polymerization: Design of Phosphine/Halogen Ligands in FeX₂(PR₃)₂. Macromolecules, 37(12), 4387–4393. [Link]

  • Leadbeater, N. E. (2002). Polymer-supported metal-phosphine complexes for use as catalysts or linkers in medicinally-oriented organic synthesis. Current Medicinal Chemistry, 9(23), 2133-2156. [Link]

  • Guinó, M., & Hii, K. K. (2007). Applications of phosphine-functionalised polymers in organic synthesis. Chemical Society Reviews, 36(4), 608-617. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2004). Evolution of Iron Catalysts for Effective Living Radical Polymerization: Design of Phosphine/Halogen Ligands in FeX₂(PR₃)₂. Macromolecules, 37(12), 4387–4393. [Link]

  • Allcock, H. R., et al. (1996). “Living” Cationic Polymerization of Phosphoranimines as an Ambient Temperature Route to Polyphosphazenes with Controlled Molecular Weights. Macromolecules, 29(24), 7740-7747. [Link]

  • van Leeuwen, P. W. N. M. (2006). Diphosphine Complexes of Nickel(II) Are Efficient Catalysts for the Polymerization and Oligomerization of Ethylene: Steric Activation and Ligand Backbone Effects. Accounts of Chemical Research, 39(10), 743-751. [Link]

  • Fan, Y., & Kwon, O. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 429–443. [Link]

  • Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Guinó, M., & Hii, K. K. (2007). Applications of Phosphine-Functionalized Polymers in Organic Synthesis. Chemical Society Reviews, 36(4), 608-17. [Link]

  • Guinó, M., & Hii, K. K. (2007). Applications of phosphine-functionalised polymers in organic synthesis. Chemical Society Reviews, 36(4), 608-617. [Link]

  • Wang, Y., et al. (2020). Mechanism of Phosphine-Catalyzed Novel Rearrangement of Vinylcyclopropylketone to Cycloheptenone: A DFT Study. ACS Omega, 5(6), 2891–2901. [Link]

  • Wikipedia contributors. (2023). Tris(2,4,6-trimethoxyphenyl)phosphine. Wikipedia, The Free Encyclopedia. [Link]

  • Protti, S., & Fagnoni, M. (2021). Recent advances in visible light-driven phosphine-mediated transformations. Organic & Biomolecular Chemistry, 19(2), 245-256. [Link]

  • Weng, Z., & Brookhart, M. (2016). Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene. Organometallics, 35(17), 2825-2835. [Link]

  • Breeden, C. D., et al. (2024). Leveraging Triphenylphosphine-Containing Polymers to Explore Design Principles for Protein-Mimetic Catalysts. ChemRxiv. [Link]

  • Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(6), 1835-1842. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Thermal Stability of Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (RockPhos) Metal Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (RockPhos) metal complexes. This guide is designed t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (RockPhos) metal complexes. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format, focusing on the thermal stability of these powerful catalytic systems. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring the robustness and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the stability of RockPhos metal complexes, providing foundational knowledge for their effective use.

Q1: What makes RockPhos such an effective ligand, and how does its structure relate to the thermal stability of its metal complexes?

A1: RockPhos is a member of the electron-rich, sterically hindered biaryl monophosphine ligand family. Its efficacy stems from a unique combination of electronic and steric properties. The methoxy and methyl groups on the phenyl rings increase the ligand's electron-donating ability, which in turn makes the coordinated metal center (typically palladium) more electron-rich. This enhanced electron density facilitates crucial steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][2][3]

From a structural standpoint, the significant steric bulk of RockPhos promotes the formation of monoligated, coordinatively unsaturated metal species (L-Pd(0)). These are often the catalytically active species in cross-coupling reactions.[4] This steric hindrance also helps to prevent ligand dissociation and the formation of inactive dimeric or oligomeric palladium complexes.

However, the same features that confer high reactivity can also influence thermal stability. The electron-rich nature of the palladium center can make it more susceptible to certain decomposition pathways at elevated temperatures. Therefore, while RockPhos complexes are designed for high performance, understanding their operational limits is key to successful application.

Q2: Are RockPhos palladium precatalysts considered thermally stable?

A2: Yes, the commercially available RockPhos palladium precatalysts, such as the G3 (Third Generation) palladacycle, are designed to be air, moisture, and thermally stable solids. This stability is a significant advantage for experimental setup, as they do not require handling in a glovebox for weighing and addition to the reaction vessel under normal laboratory conditions.

The precatalyst design ensures a controlled and efficient generation of the active L-Pd(0) species in situ upon reaction with a base at or below room temperature.[4][5] This contrasts with generating the active catalyst from Pd(0) sources like Pd₂(dba)₃ or from Pd(II) salts such as Pd(OAc)₂, which can lead to inconsistencies in the active catalyst formation and potential for degradation before the catalytic cycle begins.[6][7]

Q3: What are the primary modes of thermal degradation for RockPhos-metal complexes?

A3: While specific high-temperature degradation studies on RockPhos are not extensively documented in readily available literature, we can infer the primary degradation pathways based on related bulky biaryl phosphine ligands and general principles of palladium chemistry. The main concerns at elevated temperatures are:

  • Formation of Palladium Black: This is a common deactivation pathway for palladium catalysts, where the highly active, monoligated Pd(0) species can aggregate into inactive palladium nanoparticles or bulk metal ("palladium black").[8] This is often irreversible and is a primary reason for reactions stalling.

  • Ligand Modification/Degradation: At elevated temperatures, intramolecular C-H activation of the ligand can occur, leading to the formation of stable palladacycles that may be less catalytically active. For instance, with the related tBuXPhos ligand, stable four-membered-ring palladacycles have been isolated as degradation products.[5]

  • P-C Bond Cleavage: While less common under typical catalytic conditions, at very high temperatures, the cleavage of the phosphorus-carbon bond in phosphine ligands can occur, leading to complete and irreversible destruction of the ligand.[9]

It is crucial to differentiate between thermal decomposition and oxidative degradation. RockPhos, like most phosphine ligands, can be oxidized to the corresponding phosphine oxide, which is catalytically inactive. This is typically prevented by working under an inert atmosphere (Nitrogen or Argon).

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a problem-and-solution framework for issues that may arise during your experiments, with a focus on thermal stability.

Problem Potential Cause(s) Related to Thermal Stability Recommended Solutions & Explanations
Reaction stalls or proceeds to low conversion, especially after prolonged heating. 1. Catalyst Decomposition: The active Pd(0) species may be aggregating into palladium black at the reaction temperature. This is more likely at temperatures exceeding 100-110 °C for extended periods. 2. Ligand Degradation: The RockPhos ligand may be undergoing slow degradation to inactive forms.1. Lower the Reaction Temperature: Determine the lowest effective temperature for your transformation. RockPhos catalysts are highly active and may not require the high temperatures needed for less efficient systems.[1] 2. Use a Precatalyst: If you are not already, switch to a G3 RockPhos precatalyst to ensure clean and efficient generation of the active species. This minimizes the time the highly reactive Pd(0) is present before engaging in the catalytic cycle. 3. Increase Ligand:Palladium Ratio: In some cases, a slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help stabilize the active monoligated species and prevent aggregation.
Inconsistent results between batches of the same reaction. 1. Inconsistent Catalyst Activation: If not using a precatalyst, the in-situ generation of the active catalyst may vary, leading to different concentrations of the active species and different rates of decomposition. 2. Thermal Gradients: In larger scale reactions, inefficient stirring can create localized "hot spots" where the catalyst degrades more rapidly.1. Standardize Catalyst Generation: The most reliable method is to use a well-defined precatalyst like RockPhos Pd G3.[10] This eliminates a significant source of variability. 2. Ensure Efficient Stirring: Use an appropriate stir bar size and speed, or mechanical stirring for larger volumes, to maintain a homogenous temperature throughout the reaction mixture.[11]
Formation of significant side products, such as homocoupling or dehalogenation. 1. High Catalyst Activity at Elevated Temperatures: While not a direct result of thermal instability, the high activity of RockPhos at elevated temperatures can sometimes accelerate side reactions.[12] For example, homocoupling of boronic acids in Suzuki-Miyaura coupling can be promoted by heat and trace oxygen.1. Optimize Temperature and Reaction Time: Run time-course experiments to find the point of maximum product formation before side reactions become significant. Lowering the temperature can often suppress these alternative pathways. 2. Ensure Rigorous Inert Atmosphere: Deoxygenate your solvents and maintain a positive pressure of nitrogen or argon to minimize oxygen-driven side reactions like homocoupling.
Visual observation of a black precipitate (Palladium Black). Irreversible Catalyst Aggregation: This is a clear sign of thermal decomposition of the Pd(0) species.1. Re-evaluate Reaction Conditions: The current temperature is likely too high for the stability of the catalyst in your specific reaction medium. Consider a lower temperature or a different solvent. 2. Consider a Different Ligand: If the required reaction temperature is unavoidably high, a more robust ligand system may be necessary. However, first, exhaust all optimization possibilities with RockPhos.

Section 3: Experimental Protocols & Methodologies

To proactively address thermal stability, it is essential to employ robust experimental techniques.

Protocol 1: Handling of Air-Sensitive Reagents (RockPhos Ligand and Complexes)

While RockPhos precatalysts are air-stable solids, the free ligand and solutions of the complex are air-sensitive. Proper handling is critical to prevent oxidative degradation, which can be mistaken for thermal instability.

Objective: To prepare a stock solution of a RockPhos-Pd complex for use in catalysis, minimizing exposure to air and moisture.

Materials:

  • RockPhos Ligand or Precatalyst

  • Palladium Source (if not using a precatalyst)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Schlenk flask or glovebox

  • Gas-tight syringe

  • Inert gas source (Nitrogen or Argon)

Procedure (using Schlenk Line):

  • Glassware Preparation: Oven-dry a Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Connect the flask to a Schlenk line and cycle between vacuum and backfilling with inert gas at least three times to ensure a completely inert atmosphere.

  • Addition of Solids: Under a positive pressure of inert gas, quickly add the RockPhos ligand/precatalyst and any other solids.

  • Solvent Addition: Add the anhydrous, degassed solvent via a cannula or a gas-tight syringe through a septum.

  • Solution Handling: The resulting solution should be maintained under a positive pressure of inert gas at all times. Use a cannula or gas-tight syringe for transfers to the main reaction vessel.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of a solid RockPhos metal complex.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition or volatilization.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the solid RockPhos complex into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the instrument with a continuous flow of inert gas (e.g., Nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected decomposition point (e.g., 400-500 °C).

  • Data Analysis: Plot the mass of the sample (%) versus temperature. The onset temperature of the first major mass loss event is considered the decomposition temperature.

Data Interpretation: Platinum complexes with phosphine ligands generally exhibit higher thermal stability than their palladium counterparts.[13][14] The decomposition of such complexes often occurs in multiple steps, which may correspond to the loss of different ligands.[13][14]

Section 4: Visualizing a Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for a RockPhos-Pd complex at elevated temperatures, leading to the formation of an inactive palladacycle or palladium black. This is a generalized pathway based on known reactivity of similar systems.

G active_catalyst Active Catalyst L-Pd(0) (L = RockPhos) oxidative_addition Oxidative Addition (with Ar-X) active_catalyst->oxidative_addition Productive Pathway high_temp High Temperature (>110 °C) active_catalyst->high_temp pd_ii_intermediate L-Pd(II)(Ar)(X) oxidative_addition->pd_ii_intermediate reductive_elimination Reductive Elimination pd_ii_intermediate->reductive_elimination reductive_elimination->active_catalyst product Product (Ar-Nu) reductive_elimination->product catalytic_cycle Catalytic Cycle aggregation Aggregation high_temp->aggregation intramolecular_activation Intramolecular C-H Activation high_temp->intramolecular_activation degradation_path Degradation Pathways pd_black Inactive Pd Black (Pd(0) nanoparticles) aggregation->pd_black palladacycle Inactive Palladacycle intramolecular_activation->palladacycle

Caption: Potential pathways for a RockPhos-Pd(0) complex.

References

  • El-Gahami, M. A., & Al-Maydama, H. M. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1235-1245. Available from: [Link]

  • Allgeier, A. M., et al. (2015). Characterization of Two Stable Degradants of Palladium tBuXPhos Catalyst and a Unique Dearomatization Reaction. Organometallics, 34(19), 4790-4793. (Note: A direct accessible link was not available, the information is based on the abstract from ResearchGate: [Link])

  • Surry, D. S., & Buchwald, S. L. (2010). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition, 49(36), 6338-6361. Available from: [Link]

  • El-Gahami, M. A., & Al-Maydama, H. M. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Newman, S. G., et al. (2018). Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates and Chloroarenes. Journal of the American Chemical Society, 140(22), 6974-6982. Available from: [Link]

  • Fors, B. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 133(45), 18277-18285. Available from: [Link]

  • Metal-phosphine complex. (2023, December 2). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Fors, B. P., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(6), 1173-1182. Available from: [Link]

  • Tcyrulnikov, S., et al. (2021). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. (Preprint). Available from: [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Structural Features of Cationic Palladium(II) Acetylacetonate Complexes with Dialkylbiarylphosphine Ligands. Organometallics, 34(20), 4967-4974. (Note: A direct accessible link was not available, the information is based on the abstract from ResearchGate: [Link])

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved February 13, 2026, from [Link]

  • Hartwig, J. F., & Stang, P. J. (1996). Mechanistic Investigation of Catalytic Carbon−Carbon Bond Activation and Formation by Platinum and Palladium Phosphine Complexes. Journal of the American Chemical Society, 118(46), 11642-11655. Available from: [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry – A European Journal, 18(32), 9858-9869. Available from: [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 15(9), 2164-2167. Available from: [Link]

  • Shaik, F. A., et al. (2023). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Molecules, 28(1), 389. Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 43(48), 6622-6625. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of 3,5-Dimethylphenyl Substitution in Phosphine Ligands: A Comparative Guide

In the landscape of transition-metal catalysis, the rational design of ligands is a cornerstone for achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of ligands, phosphines have e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of transition-metal catalysis, the rational design of ligands is a cornerstone for achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of ligands, phosphines have established themselves as a versatile class, offering remarkable tunability in their steric and electronic properties.[1][2] This guide provides an in-depth analysis of the advantages conferred by the 3,5-dimethylphenyl substitution on phosphine ligands, a modification that has proven instrumental in enhancing catalytic performance across a range of cross-coupling reactions.

Understanding the Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are crucial components in many homogeneous catalytic systems, particularly those involving late transition metals like palladium.[2][3] They bind to the metal center, influencing its reactivity and selectivity in several ways:

  • Steric Hindrance: The size of the substituents on the phosphorus atom dictates the steric bulk of the ligand. This can control the number of ligands that coordinate to the metal, favor the formation of highly reactive, low-coordinate metal species, and influence the regioselectivity and stereoselectivity of the reaction.[4]

  • Electronic Properties: The nature of the substituents also modulates the electron density on the phosphorus atom, which in turn affects the electron density at the metal center. Electron-donating groups on the phosphine increase the electron density on the metal, which can promote key steps in the catalytic cycle, such as oxidative addition.[5][6]

The ability to systematically modify these properties by varying the substituents on the phosphorus atom allows for the fine-tuning of a catalyst's performance for a specific transformation.[1]

The Impact of 3,5-Dimethylphenyl Substitution

The introduction of methyl groups at the 3 and 5 positions of a phenyl substituent on a phosphine ligand is a strategic design choice that imparts a unique combination of steric and electronic effects.

Enhanced Steric Bulk

While not as sterically demanding as ortho-substituents, the two methyl groups in the meta-positions significantly increase the steric profile of the ligand. This bulkiness is crucial for promoting the formation of monoligated, highly active catalytic species, which are often key to achieving high turnover numbers in cross-coupling reactions.[7][8]

Experimental Workflow: Synthesis of a Bis(3,5-dimethylphenyl)phosphine Derivative

Caption: A generalized workflow for the synthesis of a phosphine ligand incorporating the bis(3,5-dimethylphenyl) moiety.

Favorable Electronic Profile

The methyl groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the metal center to which the ligand is coordinated. This enhanced electron-donating ability can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step, particularly with challenging substrates like aryl chlorides.[5]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The unique steric and electronic properties of phosphine ligands bearing 3,5-dimethylphenyl groups make them highly effective in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields, especially when using sterically hindered or electron-deficient aryl halides.[9][10] Ligands incorporating the 3,5-dimethylphenyl motif have been shown to be effective in promoting these challenging couplings.[11]

Catalytic Cycle: Suzuki-Miyaura Coupling

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R'(L2) transmetalation->pd2_intermediate boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the synthesis of carbon-nitrogen bonds.[8][12] The success of this reaction is highly dependent on the choice of phosphine ligand.[13] Bulky and electron-rich ligands are known to be particularly effective, as they promote the reductive elimination step that forms the C-N bond.[14] The 3,5-dimethylphenyl substitution pattern contributes to these desirable ligand properties.[15]

Ligand FeatureAdvantage in Buchwald-Hartwig Amination
Bulky Substituents Promotes the formation of monoligated Pd(0) species, accelerating oxidative addition.[8]
Electron-Donating Groups Increases electron density on Pd, facilitating reductive elimination.[14]
Steric Shielding Can prevent catalyst decomposition pathways, leading to higher catalyst turnover numbers.

Comparative Analysis

While a direct comparison with an unsubstituted triphenylphosphine ligand is not always available in the literature for every specific reaction, the general principles of ligand design and the success of related bulky, electron-rich ligands like XPhos (which features a different bulky biaryl backbone but shares the principle of steric hindrance and electron richness) provide strong evidence for the advantages of the 3,5-dimethylphenyl substitution.[7][16] For instance, XPhos is a highly effective ligand for a broad range of cross-coupling reactions, including those involving challenging aryl chloride substrates.[7] This success is attributed to its steric bulk and electron-rich nature, properties that are also conferred by the 3,5-dimethylphenyl moiety.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a phosphine ligand bearing 3,5-dimethylphenyl substituents.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in the reaction solvent (e.g., toluene/water, 5 mL).

  • Reaction Execution: Add the catalyst solution to the reaction vessel. Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The 3,5-dimethylphenyl substitution on phosphine ligands represents a strategic approach to ligand design that confers a beneficial combination of steric bulk and electron-donating properties. These features translate to enhanced catalytic activity in a variety of important cross-coupling reactions, enabling the use of challenging substrates and promoting high reaction efficiencies. For researchers and professionals in drug development and chemical synthesis, the use of phosphine ligands incorporating the 3,5-dimethylphenyl motif can be a powerful tool for accessing complex molecular architectures.

References

  • ResearchGate. Application of SDP Ligands for Pd‐Catalyzed Allylic Alkylation. [Link]

  • PMC. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]

  • Wikipedia. XPhos. [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • PMC. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • PubMed. Cationic gold clusters ligated with differently substituted phosphines: effect of substitution on ligand reactivity and binding. [Link]

  • PMC. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

  • LookChem. Cas 71360-06-0,BIS(3,5-DIMETHYLPHENYL)PHOSPHINE. [Link]

  • ScienceDirect. In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. [Link]

  • Cardiff University -ORCA. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • PMC. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • PMC. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. [Link]

  • PMC. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. [Link]

  • University of Manchester Research Explorer. Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • Phosphine Ligands. [Link]

  • ACS Publications. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. [Link]

  • PMC. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands. [Link]

  • MDPI. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]

  • Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. [Link]

  • Chemistry LibreTexts. 2.9: Phosphines. [Link]

Sources

Comparative

Benchmarking Electron-Rich Phosphines for Difficult Oxidative Addition Steps

Executive Summary In palladium-catalyzed cross-coupling, the oxidative addition of unactivated aryl chlorides or electron-rich aryl tosylates is frequently the rate-determining step (RDS). Standard phosphines like PPh of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In palladium-catalyzed cross-coupling, the oxidative addition of unactivated aryl chlorides or electron-rich aryl tosylates is frequently the rate-determining step (RDS). Standard phosphines like PPh


 often fail here due to insufficient electron donation to the metal center.

This guide benchmarks high-performance electron-rich phosphines designed to overcome this energetic barrier. We analyze the trade-offs between Trialkylphosphines (e.g., P(


-Bu)

, PCy

) and Dialkylbiaryl Phosphines (Buchwald-type), providing a decision framework based on electronic parameters (TEP), steric demand, and experimental stability.

The Mechanistic Landscape

To facilitate oxidative addition into strong bonds (C-Cl, C-O), the Pd(0) center must be sufficiently electron-rich to raise its HOMO energy, allowing for effective overlap with the substrate's


 antibonding orbital.

However, electron richness is only half the equation. The active catalytic species for bulky, electron-rich ligands is typically the monoligated Pd(0)L , not the bis-ligated Pd(0)L


. Steric bulk is required to thermodynamically favor the dissociation of L from Pd(0)L

to generate the active Pd(0)L.
Diagram 1: Ligand Influence on the Catalytic Cycle

The following diagram illustrates the critical equilibrium between the dormant bis-ligated species and the active monoligated species, which is the entry point for difficult oxidative additions.

CatalyticCycle cluster_legend Key Driver PreCat Pd(II) Precatalyst PdL2 Pd(0)L2 (Dormant/Resting State) PreCat->PdL2 Reduction PdL1 Pd(0)L (Active Species) PdL2->PdL1 -L (Favored by Bulk) PdL1->PdL2 +L OxAdd Oxidative Addition TS (L-Pd(II)-Ar-Cl) PdL1->OxAdd R-Cl (Favored by e- Richness) Prod Product Formation OxAdd->Prod Transmetallation/Red. Elim. note1 High Sterics (Cone Angle) drives PdL2 -> PdL1

Caption: The active L-Pd(0) species is generated via ligand dissociation. Bulky ligands shift the equilibrium toward this active state, while high electron density lowers the activation energy for the subsequent oxidative addition.

The Contenders: Ligand Profiles

We benchmark three primary classes of ligands used for challenging oxidative additions.

A. Tri-tert-butylphosphine (P( -Bu) )
  • Profile: The "sledgehammer" of electron donation.

  • Mechanism: Extremely electron-rich (low TEP) and bulky (Cone Angle ~182°).

  • Pros: Exceptional for activating aryl chlorides at mild temperatures.

  • Cons: Pyrophoric; difficult to handle; prone to cyclometallation (C-H activation of its own alkyl groups) at high temperatures.

B. Tricyclohexylphosphine (PCy )
  • Profile: The industrial workhorse.

  • Mechanism: Moderately electron-rich and bulky.

  • Pros: Air-stable salts available; cheaper; well-understood.

  • Cons: Often requires higher catalyst loadings; fails with highly hindered or extremely electron-rich substrates (e.g., chloroanisoles) compared to Buchwald ligands.

C. Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)
  • Profile: The precision tools.

  • Mechanism: The biaryl backbone provides a secondary Pd-

    
     interaction, stabilizing the monoligated Pd(0) species preventing aggregation while maintaining high electron density on Phosphorus.
    
  • Pros: Air-stable precatalysts (G3/G4); tunable sterics; resists cyclometallation.

  • Cons: Higher cost; molecular weight requires mass correction in loading.

Benchmarking Data: Electronic vs. Steric

The table below correlates the Tolman Electronic Parameter (TEP) —where a lower wavenumber (


) indicates greater electron donation—with the Cone Angle  (steric bulk).
LigandTEP (

, cm

)
Cone Angle (°)StabilityBest For
P(

-Bu)

2056.1182Low (Pyrophoric)Unactivated Aryl Chlorides (RT)
PCy

2068.9170MediumStandard Aryl Chlorides
XPhos ~2060190+ (flexible)HighSterically Hindered Chlorides
SPhos ~2060190+ (flexible)HighElectron-Rich Chlorides (e.g., 4-Cl-Anisole)
PPh

2068.9145HighAryl Iodides/Bromides (Reference)

*Note: TEP values for biaryl phosphines are estimated via DFT or related complexes as they do not form simple Ni(CO)


L complexes like trialkylphosphines.
Performance Case Study: Coupling of 2-Chloro-m-xylene (Hindered Chloride)
  • P(

    
    -Bu)
    
    
    
    :
    85% Yield (Fast, but catalyst deactivates quickly).
  • PCy

    
    :  <10% Yield (Insufficient activity for hindered substrate).
    
  • XPhos: 98% Yield (Excellent stability and turnover).

Experimental Protocols

To accurately benchmark these ligands, you must eliminate extrinsic variables (oxygen, moisture, induction periods).

Protocol A: Kinetic Profiling of Oxidative Addition (GC-FID)

Use this protocol to determine the initial rate of reaction.

  • Precatalyst Preparation: Do not use Pd(OAc)

    
     + Ligand for benchmarking. Use defined precatalysts (e.g., XPhos Pd G4  or Pd(P(
    
    
    
    -Bu)
    
    
    )
    
    
    ) to ensure a precise 1:1 Pd:L ratio.
  • Reaction Setup:

    • In a nitrogen-filled glovebox, charge a vial with Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), Base (K

      
      PO
      
      
      
      , 2.0 equiv).
    • Add internal standard (dodecane, 0.1 equiv).

    • Add solvent (degassed 1,4-Dioxane/Water 4:1).

  • Initiation:

    • Add Catalyst stock solution (1 mol%).

    • Heat to 60°C in a pre-heated block.

  • Sampling:

    • Aliquot 50 µL every 5 minutes for the first 30 minutes.

    • Quench immediately in EtOAc/0.1M HCl.

    • Analyze via GC-FID. Plot [Product] vs. Time.

Diagram 2: Ligand Selection Decision Tree

Use this logic flow to select the starting ligand for your screen.

LigandSelection Start Substrate Class Type1 Aryl Chloride (Unactivated) Start->Type1 Type2 Aryl Chloride (Hindered/Ortho-sub) Start->Type2 Type3 Aryl Tosylate/Mesylate Start->Type3 Sol1 SPhos or P(t-Bu)3 Type1->Sol1 Electronic Challenge Sol2 XPhos or BrettPhos Type2->Sol2 Steric Challenge Sol3 CM-Phos or BrettPhos Type3->Sol3 Leaving Group Challenge

Caption: Decision matrix for selecting electron-rich phosphines based on substrate constraints.

Troubleshooting & Deactivation

Even with the correct ligand, reactions can fail. A common, often overlooked failure mode with bulky electron-rich phosphines is Protodeboronation .

  • The Phenomenon: Bulky ligands can accelerate the hydrolysis of the boronic acid coupling partner rather than the cross-coupling.

  • The Fix: If you observe deboronated byproduct (Ar-H) instead of product:

    • Switch to a precatalyst (avoids free ligand excess).

    • Use a MIDA boronate or Boronic Ester instead of the free acid.

    • Lower the water content in the solvent system.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Baird, M. C., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[1][2] Journal of the American Chemical Society. Link[2]

  • Hoshiya, N., et al. (2016). Electronic and Steric Tolman Parameters for Proazaphosphatranes. Dalton Transactions. Link

Sources

Safety & Regulatory Compliance

Safety

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane: Proper Disposal Procedures

[1] Executive Summary: The "Superbase" Hazard Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (often abbreviated as TTMPP or similar derivatives) is not a standard phosphine ligand. It is an extremely electron-rich, s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Superbase" Hazard

Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane (often abbreviated as TTMPP or similar derivatives) is not a standard phosphine ligand. It is an extremely electron-rich, sterically hindered superbase (pKa


 11.2 in THF).

Unlike generic triphenylphosphine (TPP), this compound exhibits reactivity comparable to organic superbases like DBU or Proton Sponge. Consequently, standard disposal protocols must be modified to account for two critical hazards:

  • Extreme Basicity: Violent, exothermic neutralization occurs upon contact with even weak acids.

  • Oxidation Sensitivity: While sterically hindered, the electron-rich phosphorus center is prone to oxidation, necessitating a "Kill Step" (oxidation to phosphine oxide) before it enters the general waste stream.

Core Directive: Never dispose of this compound directly into acidic waste streams or general trash. It requires controlled chemical deactivation.

Safety Profile & PPE Requirements

Before initiating disposal, you must establish a protective barrier.[1][2] This compound is a solid irritant and potential sensitizer.

Personal Protective Equipment (PPE) Matrix
CategoryRequirementTechnical Rationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates. Phosphine dusts are potent respiratory irritants.[1]
Dermal Nitrile Gloves (Double Layer) The compound is lipophilic and can penetrate skin. Double gloving provides a breakthrough buffer.
Ocular Chemical Goggles Safety glasses are insufficient due to the risk of basic dust entering the tear ducts (forming caustic solutions).
Body Lab Coat + Apron Standard cotton lab coat. Use a rubber apron if handling liquid solutions >100mL.

The "Kill Step": Chemical Deactivation Strategy

You cannot simply bin reactive phosphines. To ensure long-term stability in the waste drum, you must convert the reactive Trivalent Phosphorus (P-III) to the thermodynamically stable Pentavalent Phosphine Oxide (P-V).

The Mechanism


We utilize an oxidative quench. The resulting Phosphine Oxide is generally:

  • Non-basic (or negligibly basic).

  • Air-stable.

  • Odorless. [2]

Recommended Oxidant: Sodium Hypochlorite (Bleach)

While Hydrogen Peroxide (


) is cleaner, Dilute Bleach (5-10% NaOCl)  is the preferred disposal oxidant for this specific superbase because the alkaline nature of bleach prevents the violent acid-base exotherm that might occur with acidic oxidizers.

Operational Disposal Protocols

Protocol A: Controlled Quenching (Small Scale / Lab Samples)

Use this for residual solids, old samples, or reaction byproducts < 10g.

  • Preparation: Place the solid TTMPP in a wide-mouth Erlenmeyer flask.

  • Solvent Carrier: Dissolve/suspend the solid in a minimal amount of Acetone or Dichloromethane (DCM) .

    • Note: Acetone is preferred for green chemistry, but DCM may be necessary for solubility.

  • The Quench:

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add 10% Sodium Hypochlorite (Bleach) solution dropwise.

    • Observation: You may observe a slight exotherm or color change.

    • Stoichiometry: Add approx. 10mL of Bleach per 1g of Phosphine.

  • Verification: Stir for 30 minutes. Remove a small aliquot and check for oxidative completion (TLC or simply ensuring no strong "phosphine" odor remains).

  • Final Disposal:

    • The mixture now consists of the Phosphine Oxide and aqueous bleach.

    • Transfer to the Halogenated Organic Waste container (due to potential chlorination byproducts or if DCM was used).

Protocol B: Spill Cleanup (Solid Powder)

Immediate response to bench or floor spills.

  • Isolate: Evacuate the immediate area. Ensure no ignition sources (dust explosion risk).[2]

  • Cover: Gently cover the spill with Sand or Vermiculite to prevent dust dispersion.

  • Sweep: Using a dustpan and brush (spark-proof preferred), sweep the material into a disposable container.

  • Deactivate: Do NOT seal the container yet. Move to a fume hood and perform Protocol A (Quenching) on the swept material.

  • Surface Decon: Wipe the contaminated surface with a 10% Bleach solution, followed by water.

Visual Workflow: Decision Logic

The following diagram outlines the decision-making process for safe disposal.

DisposalWorkflow Start Waste TTMPP Identified StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution StateCheck->Solution Dissolved Dissolve Dissolve in Acetone/DCM Solid->Dissolve Oxidation ADD OXIDANT (10% NaOCl or 3% H2O2) *Ice Bath Required* Solution->Oxidation Dissolve->Oxidation Check Stir 30 Mins Check for Exotherm/Odor Oxidation->Check Segregate Segregate Waste Stream Check->Segregate HaloWaste Halogenated Waste (If Bleach/DCM used) Segregate->HaloWaste Contains Cl NonHaloWaste Non-Halogenated Waste (If H2O2/Acetone used) Segregate->NonHaloWaste Cl Free

Figure 1: Logical workflow for the oxidative deactivation of electron-rich phosphines.

Critical Incompatibilities

Store and dispose of this material AWAY from these classes:

  • Strong Acids (HCl, H2SO4): Immediate, violent neutralization.

  • Alkyl Halides (Methyl Iodide, Benzyl Bromide): Will undergo rapid quaternization (Menshutkin reaction) to form phosphonium salts, potentially generating heat and pressure.

  • Strong Oxidizers (Pure Oxygen, Permanganates): Risk of uncontrolled fire.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tris(2,4,6-trimethoxyphenyl)phosphine. [3]

  • American Chemical Society (ACS). (2026). NaOCl Bleach Oxidation Guide. ACS GCI Pharmaceutical Roundtable.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Tris(2,4,6-trimethoxyphenyl)phosphine.[4] PubChem.[4]

  • University of Minnesota. (2025). Phosphine Safety and Handling Guidelines. Environmental Health & Safety.

Sources

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